molecular formula C5H9N5 B3138094 5-(Aminomethyl)pyrimidine-2,4-diamine CAS No. 4458-18-8

5-(Aminomethyl)pyrimidine-2,4-diamine

Cat. No.: B3138094
CAS No.: 4458-18-8
M. Wt: 139.16 g/mol
InChI Key: GSCPVFNKSWRDMO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidine-2,4-diamine is a heterocyclic organic compound with the chemical formula C6H9N5. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4-amino-5-alkoxymethyl-pyrimidine with ammonia in the presence of a catalyst . The reaction conditions typically include moderate temperatures and the use of a suitable solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the reaction of substituted 2-benzylidenemalononitriles with substituted benzamidines can yield 2-aryl-5-benzylpyrimidine-4,6-diamines under simple reaction conditions . These methods are designed to maximize yield and minimize production costs while ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

5-(Aminomethyl)pyrimidine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

    Industry: It is used in the production of various materials, including dyes and polymers, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Aminomethyl)pyrimidine-2,4-diamine include:

    2-Aminopyrimidine: A simpler pyrimidine derivative with similar biological activities.

    2-Thio-containing pyrimidines: These compounds have a sulfur atom at position 2 and exhibit diverse biological activities.

    2,4-Diaminopyrimidine: Another pyrimidine derivative with applications in medicinal chemistry.

Uniqueness

What sets this compound apart from these similar compounds is the presence of the aminomethyl group at position 5.

Properties

IUPAC Name

5-(aminomethyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,1,6H2,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCPVFNKSWRDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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